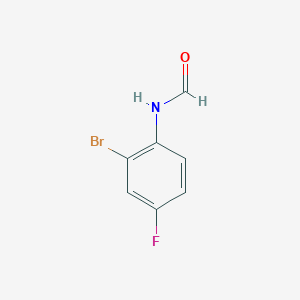

N-Formyl 2-bromo-4-fluoroaniline

描述

Contextual Significance in Modern Organic Synthesis and Medicinal Chemistry

N-Formyl 2-bromo-4-fluoroaniline (B89589), with the chemical name N-(2-bromo-4-fluorophenyl)formamide, serves as a crucial intermediate in the synthesis of a variety of target molecules. clearsynth.com While it is available commercially for research purposes, its primary utility lies in its role as a precursor in multi-step synthetic sequences. clearsynth.comsapphirebioscience.com The formyl group (-CHO) attached to the nitrogen atom acts as a protecting group for the amine functionality. This protection is often a necessary strategy in organic synthesis to prevent the highly reactive amino group from participating in undesired side reactions while other parts of the molecule are being modified. libretexts.org

The presence of both bromine and fluorine atoms on the aromatic ring further enhances its synthetic value. The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, respectively. These reactions are fundamental in constructing the complex carbon skeletons of many pharmaceutical and agrochemical compounds. The fluorine atom, being the most electronegative element, can significantly influence the physicochemical properties of the final compound, including its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

In medicinal chemistry, the strategic placement of halogen atoms is a common approach to modulate the pharmacological profile of a drug candidate. ossila.com While direct applications of N-Formyl 2-bromo-4-fluoroaniline are not extensively documented in publicly available literature, its precursor, 2-bromo-4-fluoroaniline, is a known building block in the synthesis of biologically active compounds. sigmaaldrich.comnih.govthermofisher.com The N-formylated version represents a stabilized and synthetically adaptable form of this important precursor, ready for intricate molecular architecture.

Overview of Halogenated Aniline (B41778) Derivatives and Formylation Strategies in Organic Chemistry

Halogenated anilines are a class of compounds that are ubiquitous as intermediates in the chemical industry, particularly for the production of pharmaceuticals and agrochemicals. nih.gov The introduction of halogen atoms onto the aniline scaffold can lead to derivatives with altered reactivity and biological activity. For instance, halogenation can direct further substitution reactions to specific positions on the aromatic ring and is a key step in the synthesis of many complex molecules. nih.gov

The formylation of anilines, the process of introducing a formyl group, is a widely employed strategy in organic synthesis. Formamides, the products of formylation, are important intermediates for the synthesis of various pharmaceuticals and other fine chemicals. The formyl group can be introduced using a variety of reagents and methods.

One common method for the synthesis of related acylated compounds, such as 2-bromo-4-fluoroacetanilide, involves the acetylation of 4-fluoroaniline (B128567) followed by bromination. google.com A similar strategy can be envisioned for the synthesis of this compound, where 4-fluoroaniline would first be formylated and then subjected to bromination. The formylation of anilines can be achieved using reagents like formic acid or N,N-dimethylformamide (DMF). chemicalbook.com For instance, the synthesis of 2-bromo-4-fluoroaniline can be achieved by reacting 4-fluoroaniline with N-Bromosuccinimide in DMF. chemicalbook.com

The formyl group serves as an effective protecting group for the amino functionality. The reactivity of the nitrogen's lone pair of electrons is significantly reduced in the formamide (B127407) compared to the free amine, thus preventing it from interfering with subsequent reactions. libretexts.org After serving its purpose, the formyl group can be removed under specific conditions to regenerate the free amine. google.com This protective strategy allows for a greater degree of control and selectivity in complex synthetic pathways.

Structure

3D Structure

属性

IUPAC Name |

N-(2-bromo-4-fluorophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRLRQMNBJTPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Formyl 2 Bromo 4 Fluoroaniline and Its Precursors

N-Formylation Reactions of 2-Bromo-4-fluoroaniline (B89589)

The introduction of a formyl group (-CHO) onto the nitrogen atom of 2-bromo-4-fluoroaniline can be accomplished through several established methods for aromatic amines. These techniques range from direct formylation to advanced catalyst-mediated protocols.

Direct N-formylation often employs simple and readily available formylating agents. A common and cost-effective procedure involves treating the amine with formic acid or ethyl formate (B1220265). tandfonline.com The reaction mechanism proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the formylating agent, followed by the elimination of water or ethanol (B145695) to yield the desired N-formylated product. tandfonline.com

Studies have shown that this transformation can proceed efficiently without the need for a catalyst, particularly when using formic acid. tandfonline.comresearchgate.net For instance, the reaction of aniline (B41778) with formic acid at 60°C under solvent-free conditions provides the product in high yield. tandfonline.comresearchgate.net This approach is applicable to a wide array of substituted anilines, including those with electron-donating and electron-withdrawing groups. tandfonline.com

To enhance efficiency, selectivity, and expand the substrate scope, various catalyst systems have been developed, with a focus on abundant and less toxic metals like manganese and copper.

Manganese-Catalyzed Systems: Manganese, being an inexpensive and earth-abundant metal, has emerged as an effective catalyst for N-formylation. One novel approach utilizes manganese(II) chloride (MnCl₂·4H₂O) as a catalyst with oxalic acid dihydrate as a carbon monoxide (CO) surrogate. nih.govacs.org This method avoids the direct handling of toxic CO gas and provides formanilides in moderate to excellent yields. nih.govacs.orgacs.org The reaction is typically performed in a solvent like dimethylformamide (DMF) at elevated temperatures. acs.org Another advanced system employs a manganese pincer complex, (iPr-PNHP)Mn(H)(CO)₂, which catalyzes the dehydrogenative coupling of amines with methanol (B129727), liberating hydrogen gas and forming the desired formamide (B127407) under mild conditions without additives. exlibrisgroup.com

Copper-Catalyzed Systems: Copper catalysts are also widely used for N-formylation. Various protocols exist, such as the use of a Cu(OAc)₂–dppe (1,2-bis(diphenylphosphino)ethane) system which effectively catalyzes the formylation of amines with CO₂ and phenylsilane (B129415) at room temperature and atmospheric pressure. researchgate.net Other methods employ copper(I) to catalyze the oxidation of α-silyl-substituted tertiary N-alkylamines using air as the oxidant at room temperature. researchgate.netconsensus.app Additionally, ethyl bromodifluoroacetate has been used as an N-formylating reagent in a copper-catalyzed tandem reaction involving amination, hydrolysis, and decarboxylation to furnish N-formamides in good yields. acs.org

| Catalyst System | Formyl Source | Key Features | Typical Conditions | Reference |

|---|---|---|---|---|

| MnCl₂·4H₂O / Na₂CO₃·H₂O | Oxalic Acid Dihydrate | Avoids use of CO gas; inexpensive catalyst. | DMF, 130°C, 20 h | acs.org |

| (iPr-PNHP)Mn(H)(CO)₂ | Methanol | Acceptorless dehydrogenative coupling; mild conditions. | Toluene, 110°C | exlibrisgroup.com |

| Cu(OAc)₂ / dppe | CO₂ / Phenylsilane | Efficient at room temperature and atmospheric pressure. | Room Temperature, 1 atm CO₂ | researchgate.net |

| Copper(I) | Air (Oxygen) | Oxidation of α-silyl-substituted amines; ligand- and additive-free. | Room Temperature | researchgate.netconsensus.app |

| Copper Catalyst | Ethyl Bromodifluoroacetate | Tandem amination/hydrolysis/decarboxylation. | Elevated Temperature | acs.org |

In line with the principles of green chemistry, significant effort has been directed toward developing solvent-free and environmentally benign N-formylation methods.

One such approach involves the use of formic acid under visible light irradiation without any solvent or catalyst. tandfonline.com This method is notable for its simplicity and excellent yields, especially for anilines possessing electron-withdrawing groups. tandfonline.com Another strategy employs formic acid in the presence of a heterogeneous catalyst like silica (B1680970) sulfuric acid (SSA) under solvent-free conditions at 50-60°C, providing high yields in short reaction times. scispace.com Molecular iodine has also been reported as an effective and low-cost catalyst for the N-formylation of various amines with formic acid under solvent-free conditions at 70°C. organic-chemistry.org Furthermore, a completely catalyst- and solvent-free method using formic acid or ethyl formate at 60°C has been developed, offering an economically and environmentally attractive route to formamides. tandfonline.comresearchgate.net

| Method | Reagents/Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Photochemical | Formic Acid | Visible Light (150W lamp) | Solvent- and catalyst-free. | tandfonline.com |

| Heterogeneous Catalysis | Formic Acid / Silica Sulfuric Acid (SSA) | 50-60°C | Recyclable catalyst, high efficiency. | scispace.com |

| Iodine Catalysis | Formic Acid / I₂ (5 mol%) | 70°C | Low-cost, non-toxic catalyst. | organic-chemistry.org |

| Catalyst-Free | Formic Acid or Ethyl Formate | 60°C | Economical and environmentally benign. | tandfonline.comresearchgate.net |

Synthetic Routes to 2-Bromo-4-fluoroaniline

The precursor 2-Bromo-4-fluoroaniline is synthesized from 4-fluoroaniline (B128567). The main challenge is achieving regioselective bromination at the C2 position (ortho to the amino group) while avoiding the formation of other isomers, particularly the 2,6-dibromo byproduct. google.com

Direct bromination of anilines can be difficult to control. However, specific reagents and conditions have been developed to favor the desired mono-brominated product. One effective method involves the use of N-Bromosuccinimide (NBS) in N,N-dimethyl-formamide (DMF). This procedure has been reported to yield 2-bromo-4-fluoroaniline with high purity and a yield of 95%. chemicalbook.com

Another advanced strategy is the copper-catalyzed oxidative bromination of anilines. Using a catalytic amount of a copper salt like CuSO₄·5H₂O with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant allows for regioselective bromination under mild conditions. sci-hub.se Similarly, using copper(II) bromide (CuBr₂) as both the reagent and catalyst in an ionic liquid solvent has been shown to achieve high regioselectivity for the para-bromination of ortho-substituted anilines. beilstein-journals.orgresearchgate.net For a substrate like 2-fluoroaniline (B146934), this method would yield 4-bromo-2-fluoroaniline. researchgate.net

A classic and highly effective strategy to ensure regioselective bromination is to use a protecting group. The most common approach involves the acetylation of the amino group in 4-fluoroaniline, followed by bromination, and then deacetylation if the free amine is required for subsequent steps. However, for the synthesis of N-formyl 2-bromo-4-fluoroaniline, the acetylated intermediate, 2-bromo-4-fluoroacetanilide, would first be deacetylated and then formylated.

The process begins with the acetylation of 4-fluoroaniline using reagents like acetic anhydride (B1165640), often in glacial acetic acid, to form 4-fluoroacetanilide. google.comgoogle.com This intermediate is then subjected to bromination. The acetyl group directs the incoming electrophile (bromine) to the ortho position. Using hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide is an effective method that minimizes the formation of the 2,6-dibromo byproduct. google.com Other protocols use bromine directly, followed by the addition of hydrogen peroxide. google.comgoogle.com This sequential approach provides excellent control over the substitution pattern, leading to high yields of the desired 2-bromo-4-fluoro substituted aniline precursor after removal of the acetyl group. google.com

| Step | Reagents | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|

| 1. Acetylation | 4-Fluoroaniline, Acetic Anhydride, Glacial Acetic Acid | 4-Fluoroacetanilide | Protect amino group and direct substitution. | google.comgoogle.com |

| 2. Bromination | Hydrobromic Acid, Hydrogen Peroxide (oxidant) | 2-Bromo-4-fluoroacetanilide | Regioselective bromination at the ortho position. | google.com |

| 3. Deacetylation | Acid or base hydrolysis | 2-Bromo-4-fluoroaniline | Deprotection to yield the free amine. | (Standard procedure) |

Utilization of N-Bromosuccinimide and Other Brominating Agents

N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis for the selective bromination of various organic compounds, including aromatic amines. chemicalbook.com It offers a milder and more selective alternative to molecular bromine, which can often lead to over-bromination and oxidation of the substrate. chemicalbook.com The synthesis of the precursor 2-bromo-4-fluoroaniline can be efficiently achieved through the bromination of 4-fluoroaniline using NBS.

One documented method involves the reaction of 4-fluoroaniline with N-Bromosuccinimide in N,N-dimethyl-formamide (DMF). In this procedure, a solution of NBS in DMF is added dropwise to a solution of 4-fluoroaniline in the same solvent. This method has been reported to produce 2-bromo-4-fluoroaniline in high yields. chemicalbook.com

The reaction proceeds via an electrophilic aromatic substitution mechanism. The formyl group in N-formyl-4-fluoroaniline is an ortho-, para-directing group, and the fluorine atom is also an ortho-, para-director. The bromine is therefore directed to the positions ortho to the activating formamido and fluoro groups.

In addition to NBS, other brominating agents have been explored for the synthesis of bromo-fluoroaniline derivatives. For instance, a patent describes the bromination of 4-fluoroacetanilide, a compound structurally similar to N-formyl-4-fluoroaniline, using hydrobromic acid in the presence of an oxidizing agent such as hydrogen peroxide. google.com This approach aims to minimize the formation of di-brominated byproducts. google.com Another method involves the use of dibromantin (1,3-dibromo-5,5-dimethylhydantoin) in a solvent like dimethylformamide or dimethylacetamide for the bromination of 2-fluoroaniline to yield 4-bromo-2-fluoroaniline.

The choice of brominating agent and reaction conditions is crucial for achieving high selectivity and yield of the desired mono-brominated product. Factors such as the solvent, temperature, and the nature of the activating group on the aniline ring all play a significant role in the outcome of the reaction.

Table 1: Synthesis of 2-bromo-4-fluoroaniline using N-Bromosuccinimide

| Starting Material | Brominating Agent | Solvent | Reaction Conditions | Product | Yield | Reference |

| 4-Fluoroaniline | N-Bromosuccinimide (NBS) | N,N-Dimethyl-formamide (DMF) | Dropwise addition of NBS solution to a solution of 4-fluoroaniline in DMF. | 2-bromo-4-fluoroaniline | 95% | chemicalbook.com |

Following the successful synthesis of the 2-bromo-4-fluoroaniline precursor, the final step involves the introduction of the formyl group. A common and effective method for the N-formylation of anilines is the use of a mixture of formic acid and acetic anhydride. jetir.org This mixture generates acetic formic anhydride in situ, which acts as the formylating agent. jetir.orgorgsyn.orgwikipedia.org The reaction is typically carried out by treating the aniline with an excess of the formic acid-acetic anhydride mixture. The reaction is generally efficient and proceeds under mild conditions.

Other methods for the N-formylation of amines include the use of formic acid under various conditions, such as with a catalyst, or under microwave or ultrasound irradiation to promote the reaction. academie-sciences.frmedcraveonline.comrsc.org

Table 2: General Methods for N-Formylation of Anilines

| Formylating Agent/System | General Conditions | Product | Reference |

| Formic acid / Acetic anhydride | Mixture of reagents, often with a catalyst like silica gel, can be performed under solvent-free or microwave conditions. | N-arylformamide | jetir.org |

| Formic acid | Ultrasound irradiation at room temperature under solvent- and catalyst-free conditions. | N-arylformamide | academie-sciences.fr |

| Formic acid / Zeolite A | Stirring under solvent-free conditions at room temperature. | N-arylformamide | medcraveonline.com |

| Formic acid / Solid acid magnetic nanocatalyst | Stirring in absolute ethanol at room temperature. | N-arylformamide | rsc.org |

Elucidation of Reaction Mechanisms and Pathways Involving N Formyl 2 Bromo 4 Fluoroaniline

Mechanistic Investigations of the N-Formylation Process

The N-formylation of 2-bromo-4-fluoroaniline (B89589), which results in the formation of N-Formyl 2-bromo-4-fluoroaniline, is a fundamental transformation. The process typically involves the reaction of 2-bromo-4-fluoroaniline with a formylating agent.

A common and cost-effective method for N-formylation utilizes formic acid. The general mechanism for this reaction involves a nucleophilic attack of the amine on the electrophilic carbon of the formylating agent, such as formic acid or ethyl formate (B1220265). tandfonline.comresearchgate.net This is followed by the elimination of a water molecule to yield the final N-formylated product. tandfonline.comresearchgate.net The reaction can often be carried out under solvent-free conditions, making it an environmentally friendly approach. tandfonline.com

Various catalysts can be employed to enhance the efficiency of the N-formylation process. For instance, molecular iodine has been shown to be an effective catalyst for the N-formylation of a wide range of amines, including those with electron-donating or electron-withdrawing groups, using formic acid. organic-chemistry.org The proposed mechanism suggests that the in-situ generated hydroiodic acid (HI) protonates the formic acid, thereby activating it for the nucleophilic attack by the amine. organic-chemistry.org Other catalytic systems, such as silica (B1680970) sulfuric acid, have also been successfully used for the N-formylation of anilines with formic acid under solvent-free conditions. scispace.com

The choice of formylating agent and reaction conditions can influence the reaction rate and yield. For example, formic acid is generally more reactive and provides higher yields in a shorter time compared to ethyl formate. tandfonline.comresearchgate.net Visible light has also been utilized to induce the N-formylation of anilines under solvent- and catalyst-free conditions, offering a green and efficient alternative. tandfonline.com

Table 1: Comparison of N-Formylation Methods

| Formylating Agent | Catalyst | Conditions | Advantages |

| Formic Acid | None | Solvent-free, 60°C | Cost-effective, simple work-up tandfonline.comresearchgate.net |

| Formic Acid | Iodine (5 mol%) | Solvent-free, 70°C | High efficiency and selectivity organic-chemistry.org |

| Formic Acid | Silica Sulfuric Acid | Solvent-free, 50-60°C | High yields, short reaction times scispace.com |

| Formic Acid | None | Visible light (150W tungsten lamp) | Environmentally benign, high yields tandfonline.com |

| Oxalic Acid | Manganese Chloride | DMF, 130°C | Safe CO surrogate acs.orgnih.gov |

Reactivity of the N-Formyl Group in Subsequent Transformations

The N-formyl group in this compound is not merely a protecting group for the amine; it also plays a crucial role in directing subsequent chemical transformations. organic-chemistry.org This group can be considered a functional group that consists of a carbonyl group bonded to a hydrogen atom. ucla.edufiveable.me

The formyl group can be involved in various reactions. For instance, it can be a precursor for the formation of isocyanides, which are valuable intermediates in organic synthesis. jetir.org Additionally, the N-formyl group can be transferred from one molecule to another in what is known as a transformylation reaction. nih.gov Studies have shown that formylamino acids with a free alpha-carboxyl group are effective donors in such reactions. nih.gov

Furthermore, the N-formyl group can influence the reactivity of the aromatic ring. While the amino group in aniline (B41778) is a strong activating group for electrophilic aromatic substitution, its conversion to a formamide (B127407) tempers this reactivity, allowing for more controlled reactions. byjus.comvideohighlight.com This modulation of reactivity is crucial for achieving regioselectivity in subsequent substitution reactions on the aromatic ring.

Halogen Reactivity: Substitution Reactions on the Aromatic Ring

The presence of both bromine and fluorine atoms on the aromatic ring of this compound presents interesting possibilities for substitution reactions. The relative reactivity of these halogens is a key consideration in planning synthetic strategies.

Generally, in terms of reactivity for substitution reactions, fluorine is the most reactive halogen, followed by chlorine, bromine, and then iodine. nagwa.comquora.com However, the specific reaction conditions and the nature of the attacking reagent can influence which halogen is preferentially substituted.

In the context of this compound, the bromine atom is typically more susceptible to substitution in many common reactions, such as nucleophilic aromatic substitution and cross-coupling reactions, compared to the fluorine atom. This is partly due to the relative bond strengths of the carbon-halogen bonds.

A fascinating and synthetically useful reaction involving halogenated aromatic compounds is the "halogen dance" rearrangement. wikipedia.org This base-catalyzed reaction involves the migration of a halogen atom to a different position on the aromatic ring. wikipedia.orgacs.org While this reaction is well-documented for various bromoarenes, its specific application and mechanism on this compound would depend on the reaction conditions, particularly the base used. nih.govclockss.orgresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and this compound derivatives are excellent substrates for such transformations. nottingham.ac.ukacs.org The bromine atom serves as a handle for these reactions, allowing for the introduction of a wide variety of substituents.

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond, would involve the reaction of an this compound derivative with an organoboron compound in the presence of a palladium catalyst and a base. The general mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rhhz.net

The Buchwald-Hartwig amination is another crucial palladium-catalyzed reaction that forms a carbon-nitrogen bond. nottingham.ac.ukacs.org In this case, an this compound derivative would be reacted with an amine in the presence of a palladium catalyst and a strong base. This reaction is particularly useful for synthesizing more complex aniline derivatives. The development of well-defined palladium(II)-N-heterocyclic carbene (NHC) precatalysts has significantly advanced the scope and efficiency of these cross-coupling reactions, allowing for the use of a broader range of aniline-based substrates. nih.gov

Table 2: Key Features of Cross-Coupling Reactions

| Reaction | Bond Formed | Key Reagents | Catalyst System |

| Suzuki-Miyaura | C-C | Organoboron compound, Base | Palladium catalyst rhhz.net |

| Buchwald-Hartwig | C-N | Amine, Strong Base | Palladium catalyst nottingham.ac.ukacs.org |

Electrochemical Activation and Cascade Reactions of N-Formyl Aryl Amines

Electrochemical methods offer a sustainable and efficient alternative for activating organic molecules and initiating chemical reactions. nih.gov For N-formyl aryl amines, electrochemical activation can lead to a variety of interesting and useful transformations, including cascade reactions.

Recent research has demonstrated the electrochemical N-formylation of amines using methanol (B129727) as both a reagent and solvent. nih.govacs.org The process involves the electrochemical oxidation of methanol to formaldehyde, which then reacts with the amine. nih.govacs.org This approach highlights the potential for electrosynthesis to create valuable nitrogen-containing compounds through environmentally friendly pathways.

Furthermore, electrochemical methods can be used to initiate cascade reactions, where a series of transformations occur in a single pot. For example, an electrochemically initiated tandem reaction of anilines with 2-formyl benzonitrile (B105546) has been developed to synthesize N-aryl isoindolinones. mdpi.comnih.gov The mechanism involves the electrochemical generation of a reactive intermediate that triggers a sequence of chemical steps. mdpi.com While this specific example does not directly involve this compound, it demonstrates the principle of using electrochemistry to activate anilines and drive complex reaction cascades. The application of similar electrochemical strategies to this compound could open up new avenues for the synthesis of novel heterocyclic compounds.

Advanced Spectroscopic and Structural Characterization of N Formyl 2 Bromo 4 Fluoroaniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of N-Formyl 2-bromo-4-fluoroaniline (B89589) derivatives.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a compound like N-Formyl 2-bromo-4-fluoroaniline, one would expect distinct signals for the formyl proton (CHO), the N-H proton, and the aromatic protons. The chemical shift of the formyl proton typically appears downfield. The aromatic region would display a complex splitting pattern due to the coupling between the protons on the benzene (B151609) ring, further influenced by the presence of the bromine and fluorine substituents.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this compound, distinct signals are expected for the formyl carbon, and the six carbons of the aromatic ring. The positions of these signals are influenced by the electronegativity of the attached substituents (bromo, fluoro, and N-formyl groups). For instance, the carbon atom bonded to the fluorine atom would exhibit a characteristic splitting pattern due to C-F coupling.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift provides information about the electronic environment of the fluorine atom on the aromatic ring.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants |

| ¹H (Formyl) | 8.0 - 9.0 | Singlet or doublet (if coupled to NH) |

| ¹H (NH) | 7.5 - 10.0 | Broad singlet or doublet |

| ¹H (Aromatic) | 6.8 - 8.0 | Complex multiplets (doublets, triplets of doublets) |

| ¹³C (Carbonyl) | 160 - 170 | Singlet |

| ¹³C (Aromatic) | 110 - 150 | Singlets and doublets (due to C-F coupling) |

| ¹⁹F | -110 to -130 | Singlet or multiplet depending on coupling |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy provides insights into the functional groups and bonding within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include the N-H stretching band, the C=O stretching of the amide group (Amide I band), and the N-H bending and C-N stretching (Amide II band). The aromatic C-H and C=C stretching vibrations, as well as the C-Br and C-F stretching frequencies, would also be present in the fingerprint region. For related anilines, C-Br stretching vibrations have been observed around 550 cm⁻¹ chemicalbook.com.

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing symmetric vibrations and non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum.

A summary of expected vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H | Stretching | 3200 - 3400 | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 |

| C=O (Amide I) | Stretching | 1650 - 1700 | 1650 - 1700 |

| N-H bend/C-N stretch (Amide II) | Bending/Stretching | 1510 - 1570 | 1510 - 1570 |

| C=C (Aromatic) | Stretching | 1450 - 1600 | 1450 - 1600 |

| C-F | Stretching | 1000 - 1400 | 1000 - 1400 |

| C-Br | Stretching | 500 - 600 | 500 - 600 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

The fragmentation pattern provides structural information. Common fragmentation pathways for N-formylanilides include the loss of the formyl group (CHO), leading to the formation of the corresponding aniline (B41778) fragment. Subsequent fragmentations of the aromatic ring could also be observed.

X-ray Crystallography for Precise Solid-State Molecular Conformation and Packing Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles in this compound. It would also reveal the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. While the crystal structure for this compound is not available in the searched literature, studies on related compounds like 2,6-dibromo-4-fluoroaniline have detailed their crystal structures, revealing N-H...N hydrogen bonds and Br...Br interactions that influence their supramolecular assembly researchgate.net.

Influence of Substituent Effects on Spectroscopic Signatures and Electronic Properties

The electronic properties of the N-formyl, bromo, and fluoro substituents significantly influence the spectroscopic signatures of the parent aniline molecule. The electron-withdrawing nature of the formyl and halogen groups affects the electron density distribution in the aromatic ring, which in turn alters the chemical shifts in NMR spectra and the frequencies of vibrational modes in IR and Raman spectra.

Computational Chemistry and Theoretical Investigations of N Formyl 2 Bromo 4 Fluoroaniline

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.commdpi.com It is a widely used tool in computational chemistry for calculating the ground-state properties of molecules with a high degree of accuracy. For N-Formyl 2-bromo-4-fluoroaniline (B89589), DFT calculations, often employing functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its fundamental electronic properties. acs.orgsemanticscholar.org

Molecular Geometry Optimization: A primary application of DFT is the optimization of the molecular geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. nih.gov This process calculates the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of N-Formyl 2-bromo-4-fluoroaniline. The presence of the bromine and fluorine atoms, along with the formyl group on the aniline (B41778) ring, will influence the final geometry.

Interactive Table: Hypothetical Optimized Geometrical Parameters for this compound

Note: The following data is illustrative and represents the type of information that would be obtained from a DFT geometry optimization. Actual values would require specific calculations.

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

| Bond Lengths (Å) | C-Br | 1.89 |

| C-F | 1.35 | |

| C-N (amide) | 1.37 | |

| C=O (amide) | 1.23 | |

| N-H (amide) | 1.01 | |

| **Bond Angles (°) ** | C-C-Br | 120.5 |

| C-C-F | 119.8 | |

| C-N-C (amide) | 125.0 | |

| O=C-N | 123.0 | |

| Dihedral Angles (°) | C-C-N-C | 180.0 (trans) |

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of this compound. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential.

LUMO: The LUMO is the innermost orbital that is empty of electrons and can act as an electron acceptor. The energy of the LUMO is related to the electron affinity.

Interactive Table: Illustrative Frontier Molecular Orbital Energies for this compound

Note: These values are for illustrative purposes to demonstrate the output of an FMO analysis.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 |

Natural Bond Orbital (NBO) and Mulliken Population Analyses for Charge Distribution and Bonding Characteristics

Understanding the distribution of electronic charge within a molecule is crucial for explaining its reactivity and intermolecular interactions. Both NBO and Mulliken population analyses are methods used to calculate the partial atomic charges on each atom in a molecule. acs.org

Mulliken Population Analysis: This method partitions the total electron population among the different atoms in a molecule. uni-muenchen.delibretexts.org While widely used due to its simplicity, Mulliken charges can be sensitive to the choice of basis set. uni-muenchen.de The analysis provides a general overview of the charge distribution, indicating which atoms are electron-rich or electron-poor. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed and chemically intuitive picture of bonding. wikipedia.org It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals. wikipedia.org NBO analysis not only calculates atomic charges but also quantifies the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu These donor-acceptor interactions, also known as hyperconjugative interactions, can reveal the delocalization of electron density and the stability of the molecule. For this compound, NBO analysis can elucidate the resonance effects of the formyl group and the inductive effects of the halogen substituents.

Interactive Table: Hypothetical Atomic Charges for this compound

Note: This table illustrates the type of data obtained from charge distribution analysis. The values are not based on actual calculations.

| Atom | Mulliken Charge (e) | NBO Charge (e) |

| O (carbonyl) | -0.55 | -0.65 |

| N (amide) | -0.40 | -0.70 |

| C (carbonyl) | +0.45 | +0.60 |

| Br | -0.05 | -0.10 |

| F | -0.20 | -0.35 |

Molecular Electrostatic Potential (MESP) Surface Mapping for Prediction of Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.comnih.gov The MESP is mapped onto the electron density surface of the molecule, with different colors representing different potential values.

Red regions: Indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green regions: Represent areas of neutral potential.

For this compound, the MESP map would likely show negative potential (red) around the carbonyl oxygen and the nitrogen atom, as well as over the π-system of the aromatic ring. cdnsciencepub.comthaiscience.info Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the amide hydrogen. This visualization provides a clear and intuitive guide to the molecule's chemical reactivity. rsc.org

In Silico Reaction Pathway Simulations and Transition State Characterization

Computational chemistry allows for the simulation of chemical reaction pathways, providing detailed mechanistic insights that can be difficult to obtain experimentally. researchgate.net For this compound, one could simulate its formation, for example, through the N-formylation of 2-bromo-4-fluoroaniline. nih.gov

These simulations involve locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting reactants and products. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. By characterizing the geometry of the transition state, one can understand the bond-breaking and bond-forming processes that occur during the reaction. researchgate.net Such in silico studies are invaluable for understanding reaction mechanisms, predicting reaction outcomes, and designing more efficient synthetic routes. rsc.org

Applications and Derivatization in Specialized Chemical Synthesis

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

While 2-bromo-4-fluoroaniline (B89589) is recognized as a versatile aryl fluorinated building block for creating pharmaceutical intermediates and organic synthesis intermediates, its direct application in the synthesis of specific, named APIs is detailed in specialized literature. nih.govwikipedia.orgnih.gov The presence of the bromine atom, in particular, opens pathways for carbon-carbon bond formation through various cross-coupling reactions.

Synthesis of Indole (B1671886) and Isoindolinone Scaffolds

The 2-bromo-aniline structure is a key starting point for the construction of indole rings, a common scaffold in many biologically active compounds.

Indole Scaffolds: The Larock indole synthesis is a powerful palladium-catalyzed reaction that forms 2,3-disubstituted indoles from an o-haloaniline and an alkyne. wikipedia.org This method is applicable to o-bromoanilines like 2-bromo-4-fluoroaniline (the de-formylated precursor). nih.govub.edu The reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by alkyne insertion and subsequent cyclization and aromatization to form the indole ring system. wikipedia.org The ability to use a variety of substituted alkynes makes this a highly versatile route to complex indoles. ub.edursc.org While originally developed for o-iodoanilines, modifications have enabled the successful use of the more cost-effective and readily available o-bromoanilines. nih.govwikipedia.org

| Component | Description | Relevance/Example | Citation |

|---|---|---|---|

| Aniline (B41778) Substrate | Ortho-haloanilines are used as the starting material for the benzene (B151609) portion of the indole. | 2-Bromo-4-fluoroaniline serves as a suitable o-bromoaniline precursor. | nih.govub.edu |

| Alkyne Partner | A disubstituted alkyne provides the C2 and C3 atoms of the indole ring and their substituents. | A wide variety of alkyl, aryl, hydroxyl, and silyl-substituted alkynes can be used. | wikipedia.org |

| Catalyst System | A palladium catalyst, often with a phosphine (B1218219) ligand, is required for the C-N and C-C bond-forming steps. | Pd(OAc)₂, Pd[P(o-tol)₃]₂ with bases like Na₂CO₃ or K₂CO₃. | nih.govwikipedia.org |

| Reaction Name | Larock Indole Synthesis / Larock Heteroannulation | A well-established method for creating 2,3-disubstituted indoles. | wikipedia.orgrsc.org |

Isoindolinone Scaffolds: Isoindolinones are another class of heterocyclic compounds with significant biological activity. nih.gov Synthetic routes to these scaffolds often involve the intramolecular cyclization of derivatives of 2-bromobenzamides or 2-carboxybenzaldehydes. organic-chemistry.org While no direct synthesis from N-Formyl-2-bromo-4-fluoroaniline is prominently documented, a plausible pathway would involve the conversion of the aniline to a 2-bromobenzamide (B1207801) derivative, followed by an intramolecular coupling reaction to form the isoindolinone ring.

Role in Agrochemical Development, Specifically Fungicides

The most well-documented and industrially significant application of the N-Formyl-2-bromo-4-fluoroaniline chemical framework is in the production of modern fungicides.

Synthesis of Biphenyl (B1667301) Pyrrole Fungicides

The acetylated analog of the title compound, 2-bromo-4-fluoroacetanilide, is a key intermediate in the synthesis of the broad-spectrum pyrazole (B372694) amide fungicide, Bixafen. google.com The synthesis pathway highlights the importance of the 2-bromo-4-fluoroaniline core structure.

A documented synthesis route for Bixafen involves a Negishi coupling reaction. google.com In this process, an organozinc compound, (3,4-dichlorophenyl)zinc chloride, is coupled with 2-bromo-4-fluoronitrobenzene in the presence of a palladium catalyst. This reaction forms the crucial biphenyl linkage. The resulting nitro compound, 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene, is then reduced to the corresponding aniline, 2-(3,4-dichlorophenyl)-4-fluoroaniline. This aniline derivative is the direct precursor that is subsequently reacted with a pyrazole-4-carbonyl chloride to form the final Bixafen molecule. google.comchemicalbook.com

The use of N-Formyl-2-bromo-4-fluoroaniline or its acetylated analog in this context serves to protect the amine function while other chemical modifications, such as the critical biphenyl coupling, are performed. The formyl or acetyl group is then removed to liberate the aniline for the final amide bond formation.

| Synthetic Step | Intermediate | Purpose of the Moiety | Citation |

|---|---|---|---|

| Coupling Reaction | 2-Bromo-4-fluoronitrobenzene | The bromo- and fluoro-substituted phenyl ring acts as an electrophile in a palladium-catalyzed cross-coupling to form the biphenyl structure. | google.com |

| Reduction | 2-(3,4-Dichlorophenyl)-4-fluoronitrobenzene | Reduction of the nitro group yields the key aniline intermediate. | google.com |

| Amide Formation | 2-(3,4-Dichlorophenyl)-4-fluoroaniline | The aniline nitrogen acts as a nucleophile, reacting with 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride to form the final amide bond of Bixafen. | google.comchemicalbook.com |

| Protection Strategy | N-Formyl- or N-Acetyl-2-bromo-4-fluoroaniline | The formyl/acetyl group serves as a protecting group for the amine, preventing side reactions during earlier synthetic steps. | google.com |

Advanced Materials and Dyes: Integration into Functional Molecules

The structural characteristics of N-Formyl-2-bromo-4-fluoroaniline provide multiple avenues for its incorporation into larger, functional molecules such as polymers and dyes. The presence of the bromine atom is particularly advantageous for modern synthetic methodologies.

Integration into Functional Polymers:

The bromine atom on the aromatic ring of N-Formyl-2-bromo-4-fluoroaniline serves as a reactive handle for various palladium-catalyzed cross-coupling reactions. wesleyan.edunih.gov These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are fundamental to the synthesis of functional polymers. researchgate.net For instance, through reactions like the Suzuki or Heck coupling, the N-formyl-2-bromo-4-fluoroaniline unit can be incorporated into polymer backbones. nih.govnih.gov The resulting polymers could exhibit tailored electronic and photophysical properties, influenced by the electron-withdrawing nature of the formyl and fluoro groups. acs.orgnih.gov

The N-formyl group can also play a role in polymer modification. For example, it can be hydrolyzed to the corresponding amine, which can then be used for further derivatization or to influence the polymer's solubility and charge characteristics. Bromine-containing polymers can be transformed into functional polymers in a single step through post-modification methods. researchgate.net

Table 1: Potential Polymerization and Modification Reactions

| Reaction Type | Reactant/Catalyst | Potential Outcome |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst | Incorporation into a conjugated polymer backbone |

| Heck Coupling | Alkene, Palladium catalyst | Formation of a stilbene-containing polymer |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst | Synthesis of triarylamine-based polymers |

| Hydrolysis | Acid or Base | Conversion of formyl group to an amino group |

Synthesis of Novel Dyes:

The N-formyl-2-bromo-4-fluoroaniline scaffold is a promising starting point for the synthesis of various classes of dyes. The formyl group, in particular, is a key functional group for the synthesis of specific dye structures.

Azo Dyes: The formyl group can be a precursor to a diazotizable amino group after hydrolysis. The resulting 2-bromo-4-fluoroaniline can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. nih.govajchem-a.comrsc.org The substitution pattern of the aniline, including the bromo and fluoro groups, would be expected to influence the color and fastness properties of the resulting dyes. Azo dyes containing an aldehyde group can act as reactive dyes. asianpubs.orgresearchgate.net

Schiff Base Dyes and Fluorescent Probes: The formyl group can readily undergo condensation reactions with primary amines to form Schiff bases (imines). This reaction is often used to create fluorescent probes for the detection of metal ions and other analytes. nih.govacs.org The combination of the bromo-fluoro-substituted aromatic ring and the imine linkage could lead to compounds with interesting photophysical properties, such as solvatochromism or aggregation-induced emission. The bromine atom also allows for further functionalization of these dye molecules through cross-coupling reactions to fine-tune their properties. mdpi.com

Utilization as a Reagent in Analytical Chemistry Methodologies

The reactivity of N-Formyl-2-bromo-4-fluoroaniline's functional groups makes it a potential candidate for use as a derivatizing agent in analytical chemistry, particularly in chromatography.

Derivatization for Chromatographic Analysis:

In techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to improve the volatility, thermal stability, or detectability of analytes. nih.govthermofisher.comchromatographyonline.comsigmaaldrich.com Anilines and aldehydes are common targets for derivatization.

N-Formyl-2-bromo-4-fluoroaniline itself, or a derivative thereof, could be used to tag analytes containing specific functional groups. For example, the formyl group could react with analytes containing a primary amine to form a Schiff base, thereby introducing a chromophore or an electrophore (due to the halogen atoms) that enhances detection by UV-Vis or electron capture detectors (ECD). nih.gov

Conversely, the amino group, which can be revealed by hydrolysis of the formyl group, can be derivatized. This is a common strategy for the analysis of amine metabolites of pesticides, for instance. nih.gov The presence of both bromine and fluorine atoms would provide a strong signal in mass spectrometry, aiding in the identification and quantification of the derivatized analytes.

Table 2: Potential Analytical Derivatization Reactions

| Analytical Technique | Analyte Functional Group | Derivatization Reaction | Purpose |

| HPLC-UV/Vis | Primary Amine | Schiff base formation with the formyl group | Introduction of a chromophore for enhanced detection |

| GC-ECD | Hydroxyl or Thiol | Ether or thioether formation via nucleophilic substitution of the bromine (after activation) | Introduction of an electrophore for sensitive detection |

| LC-MS | Carboxylic Acid | Amide formation with the de-formylated amine | Increased molecular weight and specific fragmentation pattern for mass spectrometric detection |

Development of Electrochemical Sensors:

Aniline and its derivatives are known to be electroactive and can be used in the development of electrochemical sensors. nih.govresearchgate.netnih.govyoutube.com N-Formyl-2-bromo-4-fluoroaniline could potentially be electropolymerized onto an electrode surface to create a modified electrode for the detection of specific analytes. The formyl group could also be used to immobilize the molecule onto a pre-functionalized electrode surface. The electronic properties conferred by the halogen atoms could influence the sensitivity and selectivity of such a sensor. acs.org

常见问题

Q. What are the standard methods for synthesizing N-Formyl 2-bromo-4-fluoroaniline?

- Methodological Answer : N-Formyl derivatives are typically prepared via formylation of the parent amine. For 2-bromo-4-fluoroaniline, this involves reacting the amine with formic acid under reflux or using formylating agents like acetic-formic anhydride. The reaction conditions (temperature, solvent, catalyst) must be optimized to avoid over-formylation or decomposition. Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product .

Q. How can this compound be characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include the formyl proton (δ ~8.0–8.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Fluorine and bromine substituents cause distinct splitting patterns and deshielding effects .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~218 (C₇H₅BrFNO) confirm the molecular formula. Isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) aid identification .

- X-ray Crystallography : Resolves regiochemistry and confirms the N-formyl group’s orientation .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) to separate unreacted starting materials.

- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals. Monitor melting points (expected ~60–80°C) to verify purity .

Advanced Research Questions

Q. How does the N-formyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing formyl group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to bromine. In Suzuki-Miyaura couplings, the bromine acts as the primary leaving group, while the fluorine stabilizes intermediates via inductive effects. Kinetic studies (e.g., monitoring reaction progress via HPLC) and computational modeling (DFT) can quantify substituent effects .

Q. What are the stability profiles of this compound under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : The formyl group hydrolyzes to regenerate the parent amine. Monitor via TLC (Rf shifts) or IR (loss of C=O stretch at ~1680 cm⁻¹).

- Basic Conditions : Dehalogenation or elimination may occur. Use controlled experiments (e.g., reflux in NaOH/ethanol) and GC-MS to identify degradation products .

Q. Can this compound participate in electrocatalytic C–N bond formation?

- Methodological Answer : Yes. In electrochemical setups, hypervalent iodine mediators (e.g., generated from iodobenzene) can oxidize the amine to form nitrenium ions, enabling C–N coupling with arylboronic acids. Optimize parameters (electrode material, current density) and characterize products via cyclic voltammetry and NMR .

Q. How does substrate inhibition affect enzymatic interactions with N-formylated derivatives?

- Methodological Answer : The N-formyl group can induce substrate inhibition in enzymes like MccB, which processes formylated peptides. Use surface plasmon resonance (SPR) to measure binding affinities and kinetic assays (e.g., stopped-flow spectroscopy) to study inhibition mechanisms. Compare with desformyl analogs to isolate the formyl group’s role .

Q. What are the challenges in analyzing regiochemical outcomes in halogenated derivatives?

- Methodological Answer : Competing electronic effects (fluorine’s electronegativity vs. bromine’s polarizability) complicate regiochemical predictions. Use X-ray crystallography to resolve structures and 2D NMR (e.g., NOESY) to probe spatial arrangements. Computational tools (e.g., Gaussian) model charge distribution and transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。